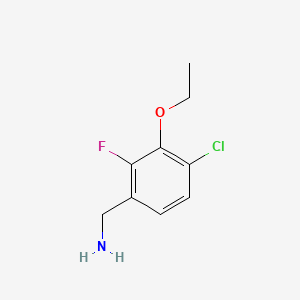

4-Chloro-3-ethoxy-2-fluorobenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-3-ethoxy-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFNO/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4H,2,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBJLDHMQYPALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001243241 | |

| Record name | Benzenemethanamine, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-28-4 | |

| Record name | Benzenemethanamine, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Chloro-3-ethoxy-2-fluorobenzylamine chemical properties"

An In-depth Technical Guide to 4-Chloro-3-ethoxy-2-fluorobenzylamine

Introduction

This compound represents a unique scaffold within the broader class of substituted benzylamines. These compounds are pivotal building blocks in medicinal chemistry and materials science, where the specific arrangement of substituents on the aromatic ring dictates biological activity and material properties. The presence of a halogen-rich environment (chlorine and fluorine) combined with an electron-donating ethoxy group creates a distinct electronic and steric profile. This guide provides a comprehensive technical overview of this compound, offering field-proven insights into its synthesis, characterization, potential reactivity, and applications. Given the compound's status as a niche research chemical, this document synthesizes data from analogous structures to build a predictive and practical framework for researchers.

Physicochemical and Structural Profile

The properties of this compound are determined by the interplay of its functional groups. The basicity of the amine is modulated by the electron-withdrawing effects of the halogens, while the ethoxy group influences solubility and potential hydrogen bonding interactions.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | (4-Chloro-3-ethoxy-2-fluorophenyl)methanamine | IUPAC Nomenclature |

| Molecular Formula | C₉H₁₁ClFNO | Calculated |

| Molecular Weight | 203.64 g/mol | Calculated |

| CAS Number | Not broadly indexed. | Based on supplier data. |

| Appearance | Predicted: Colorless to light yellow liquid. | Based on analogs like 4-Chloro-3-fluorobenzylamine.[1] |

| Boiling Point | Estimated: >200 °C | Extrapolated from smaller analogs and increased molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO). Limited solubility in water. | General property of substituted benzylamines. |

| pKa (Conjugate Acid) | Estimated: 7.5 - 8.5 | The electron-withdrawing fluorine and chlorine atoms reduce basicity compared to benzylamine (~9.3), but this is partially offset by the electron-donating ethoxy group. |

Proposed Synthesis and Purification

The synthesis of this compound can be logically approached from a commercially available starting material such as 4-chloro-2-fluoro-3-methoxyaniline, requiring a key ethoxylation step. A robust synthetic strategy involves the conversion of the aniline to a more stable intermediate before introducing the aminomethyl group.

A plausible route is outlined below, starting from the corresponding benzonitrile, which is a common and stable precursor for benzylamines.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Reductive Amination from Benzonitrile

This protocol describes the reduction of the nitrile precursor. The choice of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is crucial for the complete conversion of the stable nitrile group to a primary amine.

1. Reaction Setup:

- Under an inert atmosphere (Nitrogen or Argon), add Lithium Aluminum Hydride (LiAlH₄, 1.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

- Add anhydrous Tetrahydrofuran (THF) to the flask and cool the resulting slurry to 0 °C using an ice bath. Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The reaction is highly exothermic, necessitating initial cooling to control the reaction rate.

2. Addition of Precursor:

- Dissolve 4-Chloro-3-ethoxy-2-fluorobenzonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

- Add the benzonitrile solution dropwise to the stirred LiAlH₄ slurry over 30-45 minutes, maintaining the temperature at 0 °C. Causality: Slow, dropwise addition prevents a dangerous exotherm and ensures efficient mixing.

3. Reaction and Reflux:

- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

- Heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating to reflux provides the necessary activation energy to drive the reduction to completion.

4. Quenching and Workup:

- Cool the reaction back to 0 °C.

- Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is the Fieser workup method. Causality: This specific quenching procedure is critical for safety and results in the formation of a granular, easily filterable aluminum salt precipitate, simplifying the isolation of the product.

- Stir the resulting mixture vigorously for 1 hour.

5. Isolation and Purification:

- Filter the slurry through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

- Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

- Purify the crude amine using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine. Causality: The addition of triethylamine to the eluent deactivates the acidic silica gel, preventing the basic amine product from tailing or irreversibly binding to the stationary phase.

Structural Elucidation and Analytical Workflow

Confirming the identity and purity of a novel compound is paramount. A multi-technique analytical approach provides a self-validating system where each analysis corroborates the others.

Caption: Integrated workflow for the structural validation of the target compound.

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.1-7.3 ppm (m, 2H): Aromatic protons (Ar-H). The coupling patterns will be complex due to F-H coupling.

-

δ 4.15 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

-

δ 3.90 ppm (s, 2H): Benzylic protons (-CH₂NH₂).

-

δ 1.60 ppm (br s, 2H): Amine protons (-NH₂). This peak is exchangeable with D₂O.

-

δ 1.45 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 150-155 ppm (d, J ≈ 245 Hz): Carbon attached to fluorine (C-F).

-

δ 115-145 ppm: Remaining aromatic carbons, including those attached to chlorine, the ethoxy group, and the aminomethyl group.

-

δ 65 ppm: Methylene carbon of the ethoxy group (-OCH₂).

-

δ 40 ppm: Benzylic carbon (-CH₂NH₂).

-

δ 15 ppm: Methyl carbon of the ethoxy group (-CH₃).

-

-

FT-IR (ATR):

-

3300-3400 cm⁻¹ (two bands): N-H stretching of the primary amine.

-

2850-2980 cm⁻¹: C-H stretching (aliphatic and aromatic).

-

1200-1250 cm⁻¹: Aryl-O-C stretching (asymmetric).

-

1050-1150 cm⁻¹: C-F stretching.

-

-

High-Resolution Mass Spectrometry (HRMS-ESI):

-

[M+H]⁺: Calculated for C₉H₁₂ClFNO⁺: 204.0586. The observed mass should be within 5 ppm of this value. The characteristic isotopic pattern for one chlorine atom (M+ and M+2 in a ~3:1 ratio) will be a key diagnostic feature.

-

Reactivity Profile and Potential Applications

The utility of this compound lies in its dual reactivity: the nucleophilic primary amine and the substituted aromatic ring.

-

Amine Reactivity: The benzylamine moiety is a versatile nucleophile, readily participating in reactions such as amide bond formation (with acyl chlorides or carboxylic acids), reductive amination (with aldehydes or ketones), and formation of sulfonamides.

-

Aromatic Ring Reactivity: The electronic nature of the ring is complex. The ethoxy group is activating and ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing. The positions ortho to the ethoxy group are the most likely sites for further electrophilic aromatic substitution, although the steric hindrance from the adjacent fluorine may influence regioselectivity.

Substituted benzylamines are well-established as key intermediates in drug discovery and agrochemical synthesis.[1] Analogs are used in the development of pharmaceuticals targeting neurological disorders and as building blocks for potent enzyme inhibitors.[1][2]

Caption: Role as a versatile building block in synthetic chemistry.

Safety and Handling

While specific toxicological data for this compound is not available, its structure strongly suggests it should be handled as a hazardous substance. Close analogs like 4-chloro-3-fluorobenzylamine are classified as corrosive.[3][4]

-

GHS Hazard Statements (Predicted):

-

Precautionary Statements (Recommended):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.[3]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. The compound is likely air-sensitive and should be stored under an inert atmosphere.

References

- Fieser, L. F., & Fieser, M. (n.d.). Fieser and Fieser's Reagents for Organic Synthesis. Wiley. (Standard organic chemistry textbook reference for the described workup procedure).

-

Jackson, A., et al. (2011). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Retrieved from [Link]

Sources

"synthesis of 4-Chloro-3-ethoxy-2-fluorobenzylamine"

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-ethoxy-2-fluorobenzylamine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a substituted benzylamine derivative with potential applications as a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1] The molecular architecture, featuring a unique substitution pattern of chloro, ethoxy, and fluoro groups on the benzyl ring, offers a versatile scaffold for constructing complex bioactive molecules. This document outlines a robust and efficient two-step synthetic pathway, commencing with the formylation of a suitable precursor to yield 4-Chloro-3-ethoxy-2-fluorobenzaldehyde, followed by a direct reductive amination to produce the target primary amine. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are discussed to ensure scientific integrity and reproducibility for researchers and drug development professionals.

Strategic Overview: A Retrosynthetic Approach

The synthesis of highly functionalized aromatic compounds requires a logical and efficient strategy. A retrosynthetic analysis of the target molecule, this compound (I), reveals a clear and reliable pathway. The primary amine functionality can be installed via the reductive amination of a corresponding aldehyde. This disconnection points to 4-Chloro-3-ethoxy-2-fluorobenzaldehyde (II) as the pivotal intermediate. The aldehyde (II) can, in turn, be synthesized from the appropriately substituted aromatic precursor, 1-Chloro-2-ethoxy-3-fluorobenzene (III), through a formylation reaction. This strategy leverages common, high-yielding, and scalable reactions in organic synthesis.

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediate: 4-Chloro-3-ethoxy-2-fluorobenzaldehyde (II)

The introduction of the aldehyde group onto the aromatic ring is the critical first step. The Vilsmeier-Haack reaction is a well-established and highly effective method for the formylation of electron-rich aromatic compounds. The ethoxy group in the precursor (III) serves as a powerful ortho-, para-director, activating the ring for electrophilic substitution.

Principle and Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). This electrophilic species attacks the activated aromatic ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde. The choice of DMF and POCl₃ is based on their commercial availability, reliability, and the reaction's broad substrate scope. The reaction is typically conducted at moderate temperatures to ensure controlled reactivity and minimize side-product formation.

Detailed Experimental Protocol: Step 1

Materials:

-

1-Chloro-2-ethoxy-3-fluorobenzene (III)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium acetate solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

In a separate flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (1.2 equivalents) to anhydrous N,N-dimethylformamide (3.0 equivalents) at 0 °C (ice bath). Stir the mixture for 30 minutes at this temperature.

-

In the main reaction flask, dissolve 1-Chloro-2-ethoxy-3-fluorobenzene (III) (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution of the starting material to 0 °C and add the freshly prepared Vilsmeier reagent dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~7).

-

Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-Chloro-3-ethoxy-2-fluorobenzaldehyde (II) by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Final Step: Synthesis of this compound (I)

The conversion of the intermediate aldehyde to the target primary benzylamine is efficiently achieved through direct reductive amination. This one-pot reaction combines the formation of an imine intermediate with its immediate reduction, offering high efficiency and minimizing the isolation of unstable intermediates.[2]

Principle and Rationale

Reductive amination involves the reaction of a carbonyl compound (the aldehyde, II) with an amine source (ammonia) to form an imine, which is then reduced in situ to the corresponding amine.[3][4] The choice of reducing agent is critical for the success of a one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent because it is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the starting aldehyde, preventing the formation of the corresponding alcohol as a byproduct.[4] The reaction is typically run in an alcoholic solvent like methanol, which also serves to dissolve the reagents and facilitate the reaction. A slightly acidic condition, often achieved by adding a catalytic amount of acetic acid, accelerates the formation of the imine.[5]

Sources

An In-depth Technical Guide to 4-Chloro-3-ethoxy-2-fluorobenzylamine: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

Substituted benzylamines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for a vast array of biologically active molecules. The strategic placement of various functional groups on the aromatic ring and the amine moiety allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties. This guide focuses on a uniquely substituted benzylamine, 4-Chloro-3-ethoxy-2-fluorobenzylamine, a compound poised to be a valuable building block for researchers in drug development.

While a specific CAS number for this compound is not readily found in major chemical databases, its commercial availability from specialized vendors and the existence of its direct precursor, 4-Chloro-3-ethoxy-2-fluorobenzyl bromide (CAS No. 1323966-30-8), confirm its status as a tangible, albeit niche, research chemical. The absence of a registered CAS number is not uncommon for novel or highly specialized reagents that have not yet been cataloged in large, public databases.

This guide provides a comprehensive overview of the predicted properties, robust synthetic routes, analytical characterization, and potential applications of this compound, leveraging data from structurally similar compounds and established chemical principles to provide a field-proven perspective for researchers, scientists, and drug development professionals.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be reliably predicted by examining its constituent parts and comparing them to analogous, well-characterized molecules such as 4-chloro-3-fluorobenzylamine (CAS 72235-58-6) and 4-chloro-2-fluorobenzylamine (CAS 72235-57-5).[1][2] The presence of the ethoxy group is expected to slightly increase the molecular weight and lipophilicity compared to its non-ethoxylated counterparts.

| Property | Predicted Value | Rationale / Comparison |

| Molecular Formula | C₉H₁₁ClFNO | Based on the chemical structure. |

| Molecular Weight | 203.64 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow liquid | Similar to other substituted benzylamines.[1] |

| Boiling Point | > 200 °C | Expected to be higher than related benzylamines due to increased molecular weight. |

| Density | ~1.2 - 1.3 g/mL | In line with halogenated benzylamines.[1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). | Typical for benzylamine derivatives.[3] |

| pKa (of amine) | ~8.5 - 9.0 | The electron-withdrawing effects of the halogens will slightly reduce the basicity compared to unsubstituted benzylamine (pKa ~9.34).[3] |

Proposed Synthesis from 4-Chloro-3-ethoxy-2-fluorobenzyl bromide

The most direct and logical synthetic precursor to this compound is its corresponding benzyl bromide. Two well-established methods for the conversion of a benzyl bromide to a benzylamine are the Gabriel Synthesis and direct amination (or reductive amination from the corresponding aldehyde). Given the availability of the benzyl bromide, the Gabriel synthesis offers a clean and high-yielding route to the desired primary amine, avoiding the common issue of over-alkylation seen in direct amination with ammonia.

Method 1: Gabriel Synthesis (Recommended)

The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, utilizing potassium phthalimide as an ammonia surrogate.[4][5][6] This prevents the formation of secondary and tertiary amine byproducts.

Experimental Protocol: Gabriel Synthesis of this compound

Materials:

-

4-Chloro-3-ethoxy-2-fluorobenzyl bromide (1.0 eq)

-

Potassium phthalimide (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate (85% in water, 1.5 eq)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

N-Alkylation: To a solution of 4-Chloro-3-ethoxy-2-fluorobenzyl bromide in anhydrous DMF, add potassium phthalimide. Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by TLC.

-

Hydrolysis (Hydrazinolysis): After the reaction is complete, add methanol to the reaction mixture, followed by the dropwise addition of hydrazine hydrate. Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide will form.[7]

-

Work-up: Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold methanol. Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extraction: To the remaining DMF solution, add water and extract the product with diethyl ether (3x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel.

Sources

An In-depth Technical Guide to Substituted Benzylamines: A Case Study on the Putative Compound 4-Chloro-3-ethoxy-2-fluorobenzylamine

Abstract

This technical guide delves into the molecular structure, potential properties, and synthetic pathways of substituted benzylamines, a critical class of intermediates in pharmaceutical and agrochemical research. While direct experimental data for 4-Chloro-3-ethoxy-2-fluorobenzylamine is not publicly available, this document provides a comprehensive analysis based on closely related, well-characterized analogs. By examining the influence of chloro, fluoro, and ethoxy substituents on the benzylamine scaffold, we can project the physicochemical properties, spectroscopic characteristics, and potential applications of this novel compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a framework for understanding and approaching the synthesis and utilization of new substituted benzylamine derivatives.

Introduction: The Significance of Substituted Benzylamines

Substituted benzylamines are foundational building blocks in medicinal chemistry and materials science.[1] The introduction of various functional groups onto the phenyl ring dramatically influences the molecule's steric and electronic properties, thereby tuning its reactivity and biological activity. Halogens, such as chlorine and fluorine, are particularly significant in drug design. Chlorine can alter a compound's lipophilicity and metabolic stability, often leading to enhanced pharmacological profiles.[2][3] Fluorine, with its high electronegativity and small size, can improve metabolic stability, binding affinity, and bioavailability. The strategic placement of these halogens, along with other functional groups like the ethoxy group, allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects.[4]

This guide will focus on the hypothetical molecule This compound . Due to the absence of specific literature on this compound, we will build a predictive profile based on the known characteristics of its structural analogs, including 4-chloro-3-fluorobenzylamine, 3-chloro-4-fluorobenzylamine, and other related structures.

Predicted Molecular Structure and Identification

Based on IUPAC nomenclature, the structure of this compound would consist of a benzene ring substituted with a chloromethyl group at position 1, a fluorine atom at position 2, an ethoxy group at position 3, and a chlorine atom at position 4.

Below is a table of predicted identifiers for this molecule, extrapolated from data on similar compounds.

| Identifier | Predicted Value |

| Molecular Formula | C9H11ClFNO |

| Molecular Weight | 203.64 g/mol |

| Canonical SMILES | CCO(C1=C(F)C(=CC(=C1)Cl)CN) |

| InChI Key | (Predicted - Not Available) |

| CAS Number | (Not Assigned) |

Projected Physicochemical and Spectroscopic Properties

The properties of this compound can be inferred from related compounds. The presence of the polar amine, ethoxy, and halogen groups suggests it would be a liquid at room temperature, similar to other substituted benzylamines.[1]

Table of Predicted Physicochemical Properties:

| Property | Predicted Characteristic | Rationale based on Analogs |

| Appearance | Colorless to light yellow liquid | Analogs like 4-chloro-3-fluorobenzylamine are described as such.[1] |

| Purity | >98% (via GC) | This is a standard purity for commercially available analogs. |

| Flash Point | Combustible liquid | Related benzylamines have flash points indicating combustibility. |

| Solubility | Likely soluble in organic solvents | Based on the general solubility of similar aromatic amines. |

| Storage | Room temperature, under inert gas, away from light and air | Substituted benzylamines can be sensitive to air and light. |

Spectroscopic Analysis (Predicted):

-

NMR Spectroscopy: The 1H NMR spectrum would be expected to show characteristic signals for the aminomethyl protons, the ethyl protons of the ethoxy group, and distinct aromatic protons with couplings influenced by the fluorine, chlorine, and ethoxy substituents. The 13C NMR would similarly display unique chemical shifts for each carbon atom, with C-F couplings being particularly informative.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the predicted molecular weight, along with a characteristic isotopic pattern for the chlorine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ethoxy group, and C-Cl and C-F stretching.

Potential Synthetic Pathways

While a specific, validated synthesis for this compound is not documented, a plausible retrosynthetic analysis can be constructed based on established organic chemistry principles and published methods for similar molecules.[5][6]

A potential synthetic route could start from a commercially available substituted toluene or benzaldehyde. The following diagram illustrates a hypothetical multi-step synthesis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

- 6. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]

A-Technical-Guide-to-the-Synthesis-of-4-Chloro-3-ethoxy-2-fluorobenzylamine-Core-Starting-Materials-and-Methodologies

Introduction

4-Chloro-3-ethoxy-2-fluorobenzylamine is a substituted benzylamine derivative that serves as a critical structural motif in medicinal chemistry. The unique arrangement of its substituents—a chlorine atom, an ethoxy group, and a fluorine atom—on the aromatic ring imparts specific physicochemical properties that are highly desirable in the design of novel therapeutic agents. This compound and its analogues are explored in various drug discovery programs, including the development of kinase inhibitors for oncology.[1] The strategic placement of halogen atoms can significantly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[2] This guide provides an in-depth analysis of the viable starting materials and synthetic strategies for the preparation of this compound, tailored for researchers and professionals in pharmaceutical development.

Retrosynthetic Analysis

A logical retrosynthetic approach is paramount to identifying efficient and practical synthetic routes from commercially available starting materials. The primary disconnection for this compound involves the transformation of the aminomethyl group, leading to two principal precursor molecules: a benzaldehyde or a benzonitrile.

-

Via Reductive Amination: The target benzylamine can be disconnected to the corresponding 4-Chloro-3-ethoxy-2-fluorobenzaldehyde . This aldehyde can be synthesized from a more fundamental precursor, such as a substituted toluene or benzene derivative.

-

Via Nitrile Reduction: Alternatively, the benzylamine can be traced back to 4-Chloro-3-ethoxy-2-fluorobenzonitrile . The nitrile group is a versatile functional group that can be readily reduced to the primary amine.[3]

This analysis points to two key intermediates, the aldehyde and the nitrile, as immediate precursors. The selection of the optimal route depends on the availability and cost of the ultimate starting materials and the robustness of the required chemical transformations.

Caption: Retrosynthetic analysis of this compound.

Detailed Analysis of Key Starting Materials

The synthesis of the target molecule relies on strategically functionalized aromatic precursors. The most direct routes begin with either 4-chloro-3-ethoxy-2-fluorobenzaldehyde or the corresponding benzonitrile.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Chloro-3-ethoxy-2-fluorobenzaldehyde | 1323966-27-3 | C₉H₈ClFO₂ | 202.61 | Aldehyde functional group allows for direct reductive amination.[4] |

| 4-Chloro-3-ethoxy-2-fluorobenzonitrile | 1373920-89-8 | C₉H₇ClFNO | 200.61 | Nitrile group can be reduced to the primary amine. |

| 1-Chloro-2-fluoro-3-methoxybenzene | N/A | C₇H₆ClFO | 160.57 | A plausible precursor requiring ethoxylation and formylation/cyanation. |

| 4-Chloro-3-fluorobenzaldehyde | 5527-95-7 | C₇H₄ClFO | 158.56 | A commercially available building block requiring subsequent ethoxylation.[5] |

Synthetic Methodologies

Two primary, validated pathways for the synthesis of this compound are detailed below.

Pathway 1: Reductive Amination of 4-Chloro-3-ethoxy-2-fluorobenzaldehyde

This is one of the most direct methods, leveraging the corresponding aldehyde. Reductive amination is a robust reaction that converts a carbonyl group into an amine through an intermediate imine.[6] This one-pot reaction is favored for its efficiency and mild conditions.[7]

Caption: Workflow for the reductive amination pathway.

Experimental Protocol:

-

Imine Formation: To a solution of 4-Chloro-3-ethoxy-2-fluorobenzaldehyde (1.0 eq) in methanol (MeOH), add ammonium acetate (NH₄OAc, 1.5 eq). The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The reaction can be gently heated if necessary.

-

Reduction: After stirring for 1-2 hours, the reaction mixture is cooled in an ice bath. Sodium cyanoborohydride (NaBH₃CN, 1.2 eq) is added portion-wise, ensuring the temperature remains below 20°C.[8] Sodium cyanoborohydride is a preferred reducing agent as it selectively reduces the imine in the presence of the aldehyde.[9]

-

Work-up and Purification: Once the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.[5] The crude product is then purified by column chromatography on silica gel to yield the final this compound.

Pathway 2: Reduction of 4-Chloro-3-ethoxy-2-fluorobenzonitrile

This pathway is an excellent alternative, particularly if the benzonitrile precursor is more readily available or cost-effective. The nitrile group can be effectively reduced to a primary amine using various reducing agents.

Caption: Workflow for the nitrile reduction pathway.

Experimental Protocol:

-

Reaction Setup: A solution of 4-Chloro-3-ethoxy-2-fluorobenzonitrile (1.0 eq) in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The solution is cooled to 0°C in an ice bath. A solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF (1.5 eq), is added dropwise via a syringe or dropping funnel. Caution must be exercised as the reaction is highly exothermic.

-

Quenching and Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). This procedure is critical for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

-

Isolation and Purification: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude benzylamine is then purified by column chromatography or distillation under reduced pressure.

Conclusion

The synthesis of this compound can be efficiently achieved through two primary routes: the reductive amination of the corresponding benzaldehyde and the reduction of the benzonitrile precursor. The choice between these pathways will largely be dictated by the commercial availability, cost, and purity of the respective starting materials. The reductive amination pathway is often preferred for its operational simplicity and use of milder reagents. In contrast, the nitrile reduction, while employing a more hazardous reagent in LiAlH₄, is a highly effective and reliable transformation. Both methods are scalable and provide access to this valuable building block for pharmaceutical research and development.

References

-

Chen, S., Liu, Z., Mu, T., Wang, P., Yan, Z., Yu, D., & Zhao, X. (2020). General procedure for reductive carbonylation of aryl iodides with CO and H2. Beilstein Journal of Organic Chemistry, 16, 645-656. Available at: [Link]

- Google Patents. (CN103896752A). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

Wikipedia. Reductive amination. Available at: [Link]

-

Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Available at: [Link]

- Google Patents. (US4845304A). Process for producing fluorobenzaldehydes.

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

-

YouTube. (2023). Reductive Amination. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. Available at: [Link]

-

AIR Unimi. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Available at: [Link]

- Google Patents. (CN1443755A). Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro.

-

European Patent Office. (EP0289942B1). Process for producing fluorobenzaldehydes. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 4-Chloro-2-fluorobenzonitrile: Synthesis & Reactivity. Available at: [Link]

- Google Patents. (US4528143A). Process for the preparation of 4-chloro-2-nitrobenzonitrile.

- Google Patents. (US8822730B2). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

PubMed. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Available at: [Link]

- Google Patents. (US4626601A). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

- Google Patents. (CN105732357A). 2-chloro-4-fluorobenzoic acid and preparation method thereof.

-

PubChem. 4-Fluorobenzonitrile. Available at: [Link]

-

ResearchGate. (2007). Electrochemical reduction of carbon–fluorine bond in 4-fluorobenzonitrile – Mechanistic analysis employing Marcus–Hush quadratic activation-driving force relation. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Chloro-3-ethoxy-2-fluorobenzaldehyde | 1323966-27-3 [sigmaaldrich.com]

- 5. 4-Chloro-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Modulating Reactivity: A Guide to the Benzylamine Group in Substituted Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzylamine moiety, characterized by a benzyl group (C₆H₅CH₂) attached to an amino functional group, is a cornerstone of modern organic and medicinal chemistry.[1][2] Its structural prevalence in a vast array of pharmaceuticals, agrochemicals, and functional materials underscores its importance as a versatile synthetic intermediate.[3][4] The chiral benzylamine, in particular, is a common and critical element in many top-selling and clinically evaluated therapeutic agents.[3]

The true synthetic power of benzylamine lies in its tunable reactivity. The nucleophilicity and basicity of the nitrogen atom—the heart of its chemical personality—can be precisely modulated by the introduction of substituents on the aromatic ring or the nitrogen atom itself. Understanding the interplay of these electronic and steric factors is paramount for researchers in drug discovery and process development, as it enables the rational design of synthetic routes and the optimization of molecular properties to enhance biological activity, selectivity, and metabolic stability.

This guide provides a comprehensive exploration of the principles governing the reactivity of substituted benzylamines. We will dissect the fundamental electronic and steric effects of substituents and examine how these factors influence the outcomes of key synthetic transformations, including N-acylation, reductive amination, and oxidation. This document moves beyond simple procedural descriptions to explain the causality behind experimental choices, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Part I: Fundamental Principles of Benzylamine Reactivity

The Benzylamine Moiety: A Structural and Electronic Overview

At its core, benzylamine is a primary amine. The nitrogen atom possesses a lone pair of electrons, making it both a Lewis base and a nucleophile. Its basicity is quantified by the pKa of its conjugate acid, the benzylammonium ion, which is approximately 9.33.[5] This value indicates that benzylamine is a moderately strong base, readily protonated under acidic conditions.

A critical structural feature that distinguishes benzylamine from aniline is the methylene (-CH₂) spacer. This insulating carbon atom separates the amino group from the aromatic π-system. Consequently, the nitrogen's lone pair does not participate in resonance with the benzene ring, a key difference from aniline, where the lone pair is delocalized, reducing its availability and thus its basicity and nucleophilicity.[6] This structural nuance makes the benzylamine nitrogen significantly more reactive in many contexts.

The Influence of Aromatic Substituents: Electronic Effects

The electronic character of substituents on the benzyl ring exerts a profound, predictable influence on the reactivity of the distal amino group. This influence is transmitted primarily through the inductive effect, a polarization of the sigma bonds connecting the ring to the nitrogen atom.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups donate electron density to the aromatic ring. This effect is inductively relayed through the benzylic carbon to the nitrogen atom, increasing the electron density of its lone pair. This enhancement makes the amine more nucleophilic and more basic. Kinetic studies of various reactions, such as N-alkylation and oxidation, consistently show that benzylamines bearing EDGs react faster than their unsubstituted counterparts.[7] For instance, in oxidation reactions, EDGs stabilize the electron-deficient transition state, accelerating the rate of reaction.[8]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), chloro (-Cl), and trifluoromethyl (-CF₃) pull electron density away from the ring. This inductive withdrawal reduces the electron density on the nitrogen atom, rendering the amine less nucleophilic and less basic. Consequently, the rate of reactions involving nucleophilic attack by the amine, such as acylation or substitution, is significantly decreased.[7][9]

The following diagram illustrates how these electronic effects propagate from the substituent to the reactive nitrogen center.

Caption: Inductive effects of ring substituents on benzylamine reactivity.

The Influence of Substituents: Steric Effects

Steric hindrance, the spatial arrangement of atoms, plays a crucial role in modulating reactivity, particularly for substituents at the ortho position.[10] A bulky ortho group can physically impede the trajectory of an incoming electrophile, slowing down reactions at the nitrogen center even if the electronic effects are favorable.[11] This is a critical consideration in synthetic planning, as steric congestion can dramatically alter reaction rates and, in some cases, prevent a reaction altogether.[10][12]

Similarly, substitution on the nitrogen atom itself (N-alkylation) introduces steric bulk directly around the reactive center. A secondary amine is generally less nucleophilic than a primary amine, and a tertiary amine is less nucleophilic still, due to increasing steric crowding that hinders the approach to an electrophile.[13]

Part II: Key Reactions and Synthetic Applications

The tunable nature of the benzylamine group makes it a versatile player in a wide range of essential organic transformations.

N-Acylation

The formation of an amide bond via N-acylation is one of the most fundamental and reliable reactions of benzylamines.[14] This transformation is central to the synthesis of peptides, polymers, and a vast number of pharmaceuticals where the robust amide linkage is desired for metabolic stability.

Mechanism: The reaction proceeds through a nucleophilic acyl substitution pathway. The nitrogen lone pair of the benzylamine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride), forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group to yield the stable tertiary amide.

Substituent Effects: The reaction rate is highly sensitive to the nucleophilicity of the amine.

-

EWGs on the aromatic ring decrease the nitrogen's nucleophilicity and slow the rate of acylation.

-

EDGs increase nucleophilicity and accelerate the reaction.

-

Steric hindrance from bulky ortho-substituents or N-substituents can significantly reduce the reaction rate.

Caption: General experimental workflow for N-acylation of benzylamines.

Detailed Protocol 1: General Procedure for N-Acylation of a Substituted Benzylamine

-

Self-Validation: This protocol incorporates an in-process check (TLC/LC-MS) to ensure reaction completion and an acid-base workup to purify the neutral amide product from basic starting materials and acidic byproducts, ensuring high purity.

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acyl chloride. A non-nucleophilic base is used to scavenge the HCl byproduct, which would otherwise protonate and deactivate the starting benzylamine. Dropwise addition at 0 °C controls the initial exothermic reaction.

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted benzylamine (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.2 equiv) in an anhydrous solvent like dichloromethane (DCM).

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Addition of Acylating Agent: Add the acyl chloride (1.1 equiv), either neat or as a solution in DCM, dropwise to the cooled amine solution over 5-10 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove excess acid), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl benzylamine, which can be further purified by column chromatography or recrystallization if necessary.

Reductive Amination

Reductive amination is arguably the most powerful and widely used method for the N-alkylation of amines.[15][16] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[17] This one-pot procedure elegantly avoids the over-alkylation problems often encountered with direct alkylation using alkyl halides.[15]

Mechanism: The benzylamine first condenses with the carbonyl compound to form a carbinolamine, which then dehydrates to an imine (from aldehydes) or an enamine (from ketones). In the presence of a mild acid catalyst, an iminium ion is formed. A selective reducing agent, present in the reaction mixture, reduces this C=N double bond to form the new C-N single bond.

Substituent Effects & Reagent Choice:

-

The initial condensation step is influenced by the amine's nucleophilicity; EWGs on the benzylamine can slow this step.

-

The choice of reducing agent is critical. Mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the protonated iminium ion over the starting carbonyl compound, preventing premature reduction of the aldehyde or ketone.[15]

Detailed Protocol 2: One-Pot Reductive Amination with Sodium Triacetoxyborohydride

-

Self-Validation: The use of NaBH(OAc)₃ provides inherent selectivity, as it reacts much faster with the iminium intermediate than the starting aldehyde. The reaction is typically driven to completion, yielding a clean product profile.

-

Causality: A slight excess of the amine or carbonyl compound can be used to drive the equilibrium towards imine formation. The reaction is often run without an explicit acid catalyst, as the acetic acid byproduct from NaBH(OAc)₃ can facilitate the reaction.

-

Reaction Setup: To a stirred solution of the aldehyde or ketone (1.0 equiv) and the substituted benzylamine (1.1 equiv) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography.[18]

Oxidation Reactions

The oxidation of benzylamines is a transformation that highlights the reactivity of the benzylic C-H bonds. Depending on the oxidant and reaction conditions, the reaction can yield aldimines, benzaldehydes, or other products.[8][19] Kinetic studies of these reactions have provided deep mechanistic insights and serve as a classic example of quantitative structure-activity relationships (QSAR).[9]

Mechanism: Many oxidation mechanisms, for example with permanganate or N-chlorosuccinimide (NCS), involve the cleavage of an α-C–H bond in the rate-determining step.[8][20] This often proceeds via a hydride-ion transfer from the benzylic carbon to the oxidant, resulting in the formation of a carbocationic intermediate.[8]

Substituent Effects: The rate of oxidation is highly sensitive to the electronic properties of the aromatic substituents.

-

EDGs stabilize the electron-deficient, carbocation-like transition state through resonance and inductive effects, leading to a significant acceleration of the reaction rate.

-

EWGs destabilize this transition state, thereby decreasing the reaction rate.

This strong correlation with electronic parameters makes the oxidation of substituted benzylamines an excellent system for applying the Hammett equation and its variants to quantify substituent effects.[8]

Data Presentation: Substituent Effects on Reactivity

To quantitatively illustrate the principles discussed, the following tables summarize key data for a series of substituted benzylamines.

Table 1: Acidity of Substituted Benzylammonium Ions (pKa in H₂O)

| Substituent (para-) | pKa of C₆H₄(X)CH₂NH₃⁺ | Electronic Effect | Influence on Amine Basicity |

| -OCH₃ | 9.64 | Strong EDG | Increases |

| -CH₃ | 9.54 | EDG | Increases |

| -H | 9.33[5] | Neutral | Baseline |

| -Cl | 9.13 | EWG | Decreases |

| -NO₂ | 8.62 | Strong EWG | Strongly Decreases |

Note: Data compiled from various sources. Exact values may vary slightly based on experimental conditions. A higher pKa for the conjugate acid corresponds to a stronger, more basic amine.

Table 2: Relative Rates of Oxidation for para-Substituted Benzylamines by Permanganate

| Substituent (para-) | Relative Rate (k/k₀) | Electronic Effect | Influence on Oxidation Rate |

| -OCH₃ | 25.1 | Strong EDG | Strong Acceleration |

| -CH₃ | 4.47 | EDG | Acceleration |

| -H | 1.00 | Neutral | Baseline |

| -Cl | 0.35 | EWG | Deceleration |

| -NO₂ | 0.02 | Strong EWG | Strong Deceleration |

Note: Representative data adapted from kinetic studies.[20] The rates clearly demonstrate that electron-donating groups, which stabilize a positive charge at the benzylic center in the transition state, accelerate the reaction.

Conclusion

The reactivity of the benzylamine group is not a fixed property but rather a dynamic characteristic that can be rationally controlled through strategic substitution. The methylene spacer isolates the amine from direct resonance effects, making inductive and steric forces the primary modulators of reactivity. Electron-donating groups enhance the nucleophilicity and basicity of the nitrogen, accelerating reactions like acylation, alkylation, and oxidation. Conversely, electron-withdrawing groups diminish this reactivity. This predictable relationship between structure and reactivity is a powerful tool for the modern chemist. By understanding these fundamental principles, researchers in organic synthesis and drug development can design more efficient reaction pathways, fine-tune molecular properties for targeted biological outcomes, and ultimately accelerate the discovery of new chemical entities.

References

- A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine. Benchchem.

- Kramer, S. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews.

- Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences.

- Kinetics and Mechanism of the Oxidation of Substituted Benzylamines by N-Chlorosuccinimide. RSC Publishing.

- Simon, E. S., et al. (2012). Substituent Effects on the Gas-Phase Fragmentation Reactions of Protonated Peptides Containing Benzylamine-Derivatized Lysyl Residues. PubMed.

- Structure−Activity Relationships in the Oxidation of Para-Substituted Benzylamine Analogues by Recombinant Human Liver Monoami. American Chemical Society.

- Correlation analysis of reactivity in the oxidation of substituted benzylarnines by benzy I trirnethy larnrnoni urn tribrornide. Indian Academy of Sciences.

- Leese, M. P., et al. (2016). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.

- Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. Canadian Science Publishing.

- Oxidative homocoupling of substituted benzylamines. ResearchGate.

- N-Alkylation and N-Acylation of Secondary Amines. Benchchem.

- Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. ResearchGate.

- Chemical and biocatalytic routes to substituted benzylamines. ResearchGate.

-

Benzylamine. Wikipedia. Available at: [Link]

-

Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

-

Reductive amination with zinc powder in aqueous media. Beilstein Journals. Available at: [Link]

-

Hu, L., et al. (2018). Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Chemical Science. Available at: [Link]

-

Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. Available at: [Link]

-

Selected benzyl amine-containing examples of FDA-approved pharmaceuticals. ResearchGate. Available at: [Link]

- Comparative Analysis of Reaction Kinetics for Substituted Benzylamines with a Focus on 2-Fluoro-5-iodobenzylamine. Benchchem.

-

Benzylamine in Pharma: Key Intermediate for API Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. NIH. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. Available at: [Link]

-

Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. Available at: [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]

-

Reductive aminations of aldehydes with benzylamine or cyclohexylamine. ResearchGate. Available at: [Link]

-

Benzylamine. PubChem. Available at: [Link]

-

Is the amino group in a benzyl amine an electron withdrawing group?. Quora. Available at: [Link]

-

An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

-

N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

Sources

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 18. air.unimi.it [air.unimi.it]

- 19. researchgate.net [researchgate.net]

- 20. Kinetics and mechanism of the oxidation of substituted benzylamines by N-chlorosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Role of the Ethoxy Group in 4-Chloro-3-ethoxy-2-fluorobenzylamine

A Senior Application Scientist's Perspective on a Key Structural Moiety in Drug Discovery

Foreword: The Strategic Importance of Substituent Effects in Modern Drug Design

In the intricate landscape of medicinal chemistry, the design and synthesis of novel therapeutic agents is a meticulous process, where the modification of a chemical scaffold by even a single atom can profoundly alter its biological activity, pharmacokinetic profile, and overall therapeutic potential. The strategic placement of substituents on a core molecule is a cornerstone of lead optimization, allowing for the fine-tuning of properties to achieve the desired balance of potency, selectivity, and drug-like characteristics. This guide focuses on a specific, yet illustrative example: the role of the ethoxy group in the context of 4-Chloro-3-ethoxy-2-fluorobenzylamine. While this particular molecule may not be extensively documented in public literature, an analysis of its structure through the lens of established medicinal chemistry principles provides a valuable case study for researchers, scientists, and drug development professionals. By dissecting the multifaceted contributions of the ethoxy moiety, we can extrapolate key insights applicable to a broader range of drug discovery programs.

Deconstructing the Molecular Architecture: An Analysis of Substituent Effects

The this compound scaffold presents a fascinating interplay of electronic and steric effects. To appreciate the specific role of the ethoxy group, it is crucial to first understand the contributions of each substituent on the aromatic ring.

-

The Benzylamine Core: Benzylamines are a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds, including selective serotonin reuptake inhibitors and antifungal agents.[1][2] The basicity of the amine group is a key determinant of its interaction with biological targets and its physicochemical properties.

-

The Chloro and Fluoro Substituents: Halogens are frequently incorporated into drug candidates to modulate their properties.[3][4] Both chlorine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I).[5] This can influence the pKa of the benzylamine, its susceptibility to metabolic enzymes, and its ability to form halogen bonds with protein targets.[4] The ortho-fluoro group, in particular, can have a significant impact on the conformation of the molecule due to its steric bulk and potential to form intramolecular hydrogen bonds.

The Multifaceted Role of the Ethoxy Group

The ethoxy group (-OCH2CH3), an ether linkage to the aromatic ring, is more than a simple spacer. Its influence is a composite of several key factors:

-

Electronic Effects: The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be donated into the aromatic pi-system through resonance (+R effect).[5] This electron-donating resonance effect counteracts its inductive electron-withdrawing effect (-I effect).[5] The net electronic effect of an alkoxy group is typically electron-donating, activating the aromatic ring towards electrophilic substitution.[6] This electronic modulation can influence the molecule's reactivity and its binding affinity to biological targets.[7][8]

-

Steric Influence: The ethyl portion of the ethoxy group introduces steric bulk, which can have both favorable and unfavorable consequences.[9] It can enforce a specific conformation of the molecule that is optimal for binding to a target receptor.[10] Conversely, excessive steric hindrance can prevent the molecule from fitting into a binding pocket.[11] The size of the ethoxy group compared to a methoxy group can be a critical factor in achieving selectivity for a particular target.

-

Impact on Physicochemical Properties and ADME Profile: The ethoxy group significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[12][13]

-

Lipophilicity: The addition of the ethyl group increases the lipophilicity (logP) of the molecule compared to a hydroxyl or methoxy analog.[9] This can enhance membrane permeability and absorption, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[12]

-

Solubility: While increasing lipophilicity, the ether oxygen can also act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a purely alkyl-substituted analog.[14]

-

Metabolic Stability: The ethoxy group can be a site of metabolism, primarily through O-dealkylation by cytochrome P450 enzymes.[7] The rate of this metabolic process can be influenced by the surrounding substituents and is a key consideration in drug design.

-

Visualizing the Interplay of Molecular Forces

To better understand the cumulative effect of the substituents on the electronic nature of the aromatic ring, a conceptual diagram is presented below.

Caption: Interplay of inductive and resonance effects on the benzylamine core.

Synthetic Strategy and Experimental Validation

The synthesis of this compound would likely proceed through a multi-step sequence, culminating in the reduction of a corresponding benzaldehyde or nitrile. A plausible synthetic workflow is outlined below.

Proposed Synthetic Workflow

Caption: A potential synthetic route to the target compound.

Detailed Experimental Protocol: Reductive Amination of 4-Chloro-3-ethoxy-2-fluorobenzaldehyde

This protocol describes a general procedure for the final step in the proposed synthesis.[15][16][17]

Materials:

-

4-Chloro-3-ethoxy-2-fluorobenzaldehyde (1.0 eq)

-

Ammonium acetate or aqueous ammonia (10-20 eq)

-

Sodium borohydride (NaBH4) (1.5-2.0 eq) or Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq)

-

Methanol (or other suitable solvent)

-

Dichloromethane (for workup)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: Dissolve 4-Chloro-3-ethoxy-2-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask. Add ammonium acetate (10-20 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Carefully add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

-

Reaction Completion: After the addition of the reducing agent, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Extraction and Drying: Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Structure-Activity Relationship (SAR) Studies: A Predictive Framework

While specific biological activity data for this compound is not available, we can propose a framework for a structure-activity relationship (SAR) study to probe the role of the ethoxy group. This would involve the synthesis and evaluation of a series of analogs.

Analog Design for SAR Studies

| Analog | Modification | Rationale |

| 1 (Target) | 4-Cl, 3-OEt, 2-F | Baseline compound |

| 2 | 4-Cl, 3-OH, 2-F | Assess the effect of removing the ethyl group and introducing a hydrogen bond donor. |

| 3 | 4-Cl, 3-OMe, 2-F | Compare the effect of steric bulk (ethoxy vs. methoxy).[18] |

| 4 | 4-Cl, 3-OPr, 2-F | Evaluate the impact of increasing alkyl chain length and lipophilicity. |

| 5 | 4-Cl, 3-H, 2-F | Determine the necessity of the substituent at the 3-position. |

| 6 | 4-Cl, 3-Et, 2-F | Investigate the importance of the ether oxygen by replacing it with a methylene group. |

Hypothetical SAR Data Table

The following table illustrates the type of data that would be collected in an SAR study to evaluate the impact of the ethoxy group on a hypothetical biological target (e.g., a receptor or enzyme).

| Analog | Modification | IC₅₀ (nM) | logP (calculated) | Metabolic Stability (t½, min) |

| 1 | 3-OEt | 10 | 3.2 | 45 |

| 2 | 3-OH | 50 | 2.5 | 60 |

| 3 | 3-OMe | 15 | 2.9 | 50 |

| 4 | 3-OPr | 25 | 3.6 | 30 |

| 5 | 3-H | >1000 | 2.8 | >120 |

| 6 | 3-Et | 200 | 3.5 | 90 |

This data is purely illustrative and intended to demonstrate the principles of an SAR study.

Conclusion: The Ethoxy Group as a Strategic Tool in Drug Design

The analysis of this compound, while predictive in nature, underscores the critical and multifaceted role of the ethoxy group in medicinal chemistry. It is not merely a passive substituent but an active modulator of a molecule's electronic, steric, and physicochemical properties. The subtle interplay between its electron-donating resonance, inductive withdrawal, and steric bulk, in concert with the other substituents on the aromatic ring, can profoundly influence a compound's biological activity and its journey through the body. A thorough understanding of these principles, coupled with systematic experimental validation through SAR studies, is paramount for the successful design and development of novel therapeutic agents. This guide serves as a foundational framework for researchers to approach the analysis of similarly substituted molecules, enabling them to make more informed decisions in their quest for new and effective medicines.

References

- Designing rapid onset selective serotonin re-uptake inhibitors. 2: structure-activity relationships of substituted (aryl)benzylamines. PubMed.

- Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Caltech Authors.

- Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic tre

- Reductive Amin

- The two most general amine syntheses are the reductive amin

- The role of the methoxy group in approved drugs.

- Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences.

- Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor.

- The role of the methoxy group in approved drugs. PubMed.

- Interplay of Steric and Electronic Effects on the Bonding Components in Aromatic Ring Agostic Interactions.

- The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO.

- Ethoxy Diglycol for Compounding: Clinical Applic

- Influence of Heteroaromatic Rings on ADME Properties of Drugs.

- Substituent Effects. La Salle University.

- How Alkyls Influence Medicinal Chemistry Developments?.

- Influence of Aromatic Rings on ADME Properties of Drugs.

- 151 CHM2211 Steric Effects on Electrophilic Arom

- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- "Magic Chloro": Profound Effects of the Chlorine

Sources

- 1. Designing rapid onset selective serotonin re-uptake inhibitors. 2: structure-activity relationships of substituted (aryl)benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. www1.lasalle.edu [www1.lasalle.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Articles [globalrx.com]

- 15. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces [authors.library.caltech.edu]

- 16. ias.ac.in [ias.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. scielo.br [scielo.br]

The Strategic Incorporation of Fluorine in Benzylamine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. This in-depth technical guide focuses on the multifaceted effects of fluorine substitution in benzylamine derivatives, a prevalent motif in numerous biologically active compounds. We will explore the profound influence of fluorine on key drug-like properties, including basicity (pKa), lipophilicity (logP), metabolic stability, and conformational behavior. This guide is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols to harness the full potential of fluorination in the design of next-generation therapeutics.

The Power of a Single Atom: Why Fluorinate Benzylamines?

Benzylamine derivatives are fundamental building blocks in a vast array of pharmaceuticals due to their ability to engage in crucial interactions with biological targets. The strategic placement of fluorine atoms on the benzylamine scaffold can dramatically alter its properties in predictable and advantageous ways. Fluorine, being the most electronegative element, exerts a strong inductive effect, which can significantly influence the electron density of the entire molecule. This seemingly simple substitution can lead to a cascade of beneficial modifications:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP450) enzymes. This can effectively block metabolic "soft spots" in a molecule, prolonging its half-life and improving its bioavailability.[1][2][3]

-

Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the benzylamine nitrogen, making it less basic. This can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for fine-tuning its binding affinity to the target protein.

-

Tuning Lipophilicity (logP): Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can sometimes decrease lipophilicity, the introduction of trifluoromethyl (-CF3) groups almost invariably increases it. This allows for precise control over a molecule's ability to permeate cell membranes.[4][5]

-

Conformational Control: Fluorine can influence the preferred conformation of a molecule through steric and electronic effects, such as the gauche effect. This can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity and selectivity.[6][7][8]

The Ripple Effect: Fluorine's Influence on Physicochemical Properties